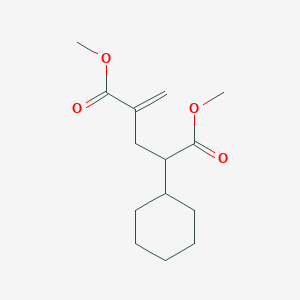![molecular formula C7H12F2O4 B14245003 acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol CAS No. 214288-28-5](/img/structure/B14245003.png)
acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol is a complex organic compound featuring a cyclopropyl ring substituted with difluoromethyl and hydroxymethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol typically involves multiple steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced via a difluoromethylation reaction using reagents such as difluoromethyl iodide in the presence of a base.
Hydroxymethylation: The hydroxymethyl group can be added through a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.
Acetylation: Finally, the acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of acetic acid;[(1S,3S)-2,2-difluoro-3-(carboxymethyl)cyclopropyl]methanol.
Reduction: Formation of acetic acid;[(1S,3S)-2,2-difluoro-3-(methyl)cyclopropyl]methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions due to its unique structural features.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural similarity to natural substrates.
Biochemical Probes: Can be used as a probe to study biochemical pathways involving cyclopropyl-containing compounds.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Therapeutic Agents: May have therapeutic properties that can be explored for treating various diseases.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Chemical Manufacturing: Can be used as a building block in the production of various chemicals.
作用機序
The mechanism of action of acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The difluoromethyl and hydroxymethyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The cyclopropyl ring provides rigidity and specificity to these interactions, enhancing the compound’s effectiveness.
類似化合物との比較
Similar Compounds
- Acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]ethanol
- Acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]propane
Uniqueness
- Structural Features : The combination of a cyclopropyl ring with difluoromethyl and hydroxymethyl groups is unique, providing specific chemical and biological properties.
- Reactivity : The presence of both difluoromethyl and hydroxymethyl groups allows for diverse chemical reactions, making it a versatile compound in synthesis and applications.
特性
CAS番号 |
214288-28-5 |
|---|---|
分子式 |
C7H12F2O4 |
分子量 |
198.16 g/mol |
IUPAC名 |
acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C5H8F2O2.C2H4O2/c6-5(7)3(1-8)4(5)2-9;1-2(3)4/h3-4,8-9H,1-2H2;1H3,(H,3,4)/t3-,4-;/m1./s1 |
InChIキー |
ACWTYZLBFSBMCN-VKKIDBQXSA-N |
異性体SMILES |
CC(=O)O.C([C@@H]1[C@H](C1(F)F)CO)O |
正規SMILES |
CC(=O)O.C(C1C(C1(F)F)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide](/img/structure/B14244935.png)
![6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid](/img/structure/B14244939.png)
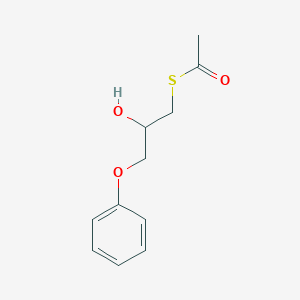
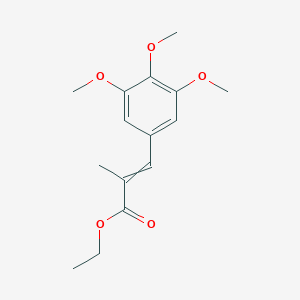
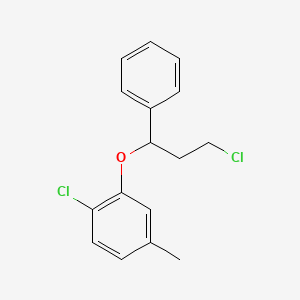
![2H,7H-[1,4]Dioxepino[2,3-c]pyrrole, 3,4-dihydro-7-propyl-](/img/structure/B14244964.png)
![2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14244967.png)
![N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14244972.png)
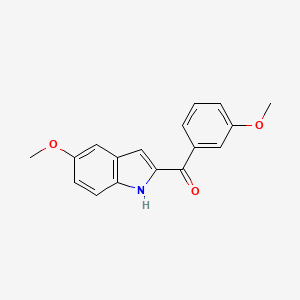
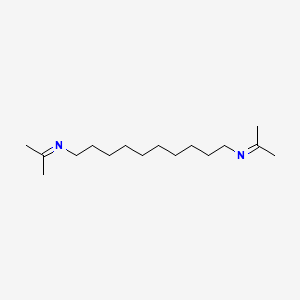
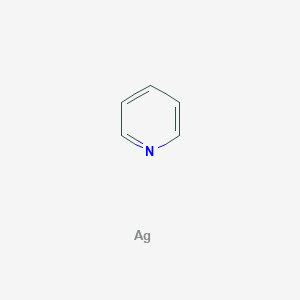
![6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole](/img/structure/B14245008.png)

